molecular formula C16H15ClN6O3 B2635920 3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921553-58-4

3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2635920
CAS No.: 921553-58-4
M. Wt: 374.79
InChI Key: MBWOXOZOMPCEGV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its complex structure, which includes a triazole ring fused to a purine moiety, substituted with a chlorophenyl group, a methoxyethyl group, and a methyl group. It is of interest in medicinal chemistry due to its potential biological activities.

Mechanism of Action

The interaction of these compounds with their targets often results in significant alterations in cell cycle progression, in addition to apoptosis induction within certain cells . The affected biochemical pathways and their downstream effects would largely depend on the specific targets of the compound.

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would greatly influence the bioavailability of the compound. These properties can be predicted using in silico ADMET studies .

The molecular and cellular effects of the compound’s action would likely involve changes in cell proliferation and survival, given the potential role of such compounds in inhibiting CDKs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Purine Ring Construction: The triazole intermediate is then subjected to further cyclization with formamide or formic acid derivatives to form the purine ring.

    Substitution Reactions: The chlorophenyl, methoxyethyl, and methyl groups are introduced through nucleophilic substitution reactions, often using reagents like chlorobenzene, methoxyethyl chloride, and methyl iodide, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, potentially leading to amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Ammonia, primary amines, thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicinal chemistry, it is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, it may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione: Lacks the methoxyethyl group, which may affect its solubility and biological activity.

    9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione: Lacks the chlorophenyl group, potentially altering its binding affinity to molecular targets.

    3-(4-chlorophenyl)-9-(2-methoxyethyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione: Lacks the methyl group, which may influence its pharmacokinetic properties.

Uniqueness

The presence of the chlorophenyl, methoxyethyl, and methyl groups in 3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione contributes to its unique chemical and biological properties. These substituents can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-(4-chlorophenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O3/c1-21-14-11(13(24)18-16(21)25)22(7-8-26-2)15-20-19-12(23(14)15)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWOXOZOMPCEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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